4-(4-Chloro-3-methylphenyl)-3-fluorophenol
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Overview
Description
4-(4-Chloro-3-methylphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chlorine atom at the 4th position and a fluorine atom at the 3rd position on the phenyl ring, along with a methyl group at the 3rd position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol typically involves the chlorination and fluorination of 3-methylphenol. The process begins with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then subjected to fluorination using a suitable fluorinating agent, such as hydrogen fluoride or a fluorinating reagent, under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-3-methylphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-3-fluorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-3-methylphenol: Shares a similar structure but lacks the fluorine atom, leading to different chemical and biological properties.
4-Fluoro-3-methylphenol: Similar structure but lacks the chlorine atom, resulting in distinct reactivity and applications.
4-Chloro-3,5-dimethylphenol: Contains an additional methyl group, which alters its chemical behavior and uses.
Uniqueness: 4-(4-Chloro-3-methylphenyl)-3-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-5-12(8)14)11-4-3-10(16)7-13(11)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDFCFAJXYVPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684324 |
Source
|
Record name | 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-63-5 |
Source
|
Record name | 4'-Chloro-2-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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